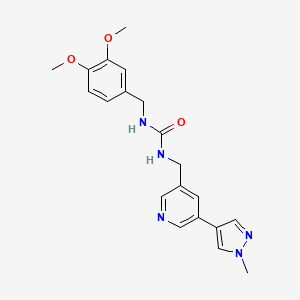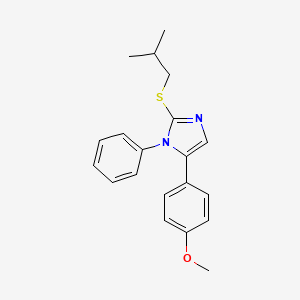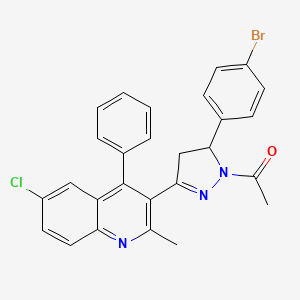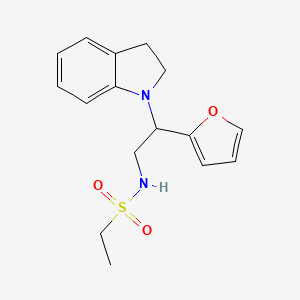
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a sulfonamide derivative that has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. In
Applications De Recherche Scientifique
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (Palanisamy et al., 2017). Additionally, it has been reported to exhibit anti-cancer and anti-tumor activities by inducing apoptosis in cancer cells (Liu et al., 2018). Furthermore, it has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) by inhibiting the activity of acetylcholinesterase (AChE) (Kumar et al., 2019).
Mécanisme D'action
The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide involves the inhibition of various enzymes and signaling pathways. For instance, it inhibits the activity of AChE, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is essential for cognitive function (Kumar et al., 2019). Additionally, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases (Palanisamy et al., 2017).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For instance, it has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases (Palanisamy et al., 2017). Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway (Liu et al., 2018). Furthermore, it has been reported to improve cognitive function by increasing the levels of acetylcholine in the brain (Kumar et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide in lab experiments is its ability to inhibit various enzymes and signaling pathways, which makes it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, it has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties, which make it a versatile compound for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo studies.
Orientations Futures
For research include the development of new drugs for the treatment of various diseases and further investigation of its potential toxicity.
Méthodes De Synthèse
The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide involves the reaction of 2-(furan-2-yl)ethylamine with indoline-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to yield the final compound. This method has been reported in several scientific publications, including a study by Nallasivam Palanisamy et al. (2017).
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-2-22(19,20)17-12-15(16-8-5-11-21-16)18-10-9-13-6-3-4-7-14(13)18/h3-8,11,15,17H,2,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWCCLSEVINFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide](/img/structure/B2848252.png)
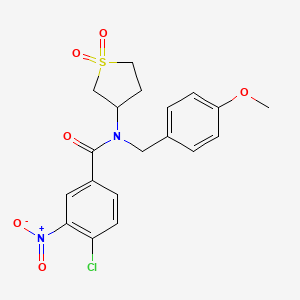

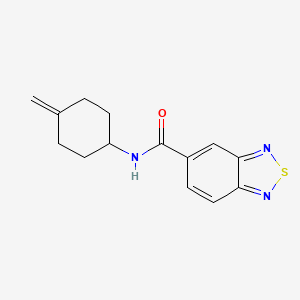
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2848257.png)

![5-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2848259.png)
![(1E,4E)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-(4-methoxyphenyl)penta-1,4-dien-3-one](/img/structure/B2848260.png)
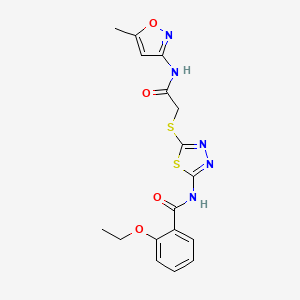
![3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2848265.png)
